molecular formula C18H19N3O4S B4567767 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide

Cat. No.: B4567767
M. Wt: 373.4 g/mol
InChI Key: BNRSAPHXKJBMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10962727 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Potential

Augmentation of GABAergic Neurotransmission

Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, including compounds structurally similar to the one , have been designed, synthesized, and evaluated for their anticonvulsant activity. These compounds have shown significant protection in seizure models, suggesting their mechanism involves the augmentation of γ-aminobutyric acid (GABA) levels in the brain. This indicates potential applications in treating epilepsy and related neurological disorders (Tripathi & Kumar, 2013).

Antimicrobial and Antibacterial Activities

Novel Synthesis for Anticonvulsant Agents

Another study highlights the synthesis of benzothiazole derivatives that exhibit promising anticonvulsant leads, further emphasizing the versatility of hydrazinecarbothioamide compounds in therapeutic applications. This research underscores the compounds' potential in silico drug-likeness and pharmacophore matching with established anticonvulsant agents, showcasing a methodical approach to drug discovery (Amir et al., 2011).

Antioxidant Activity Evaluation

The antioxidant potential of hydrazinecarbothioamides has been investigated, revealing that these compounds exhibit excellent antioxidant activity. This suggests their use in combating oxidative stress-related diseases and conditions (Barbuceanu et al., 2014).

Antimalarial and Antitumor Activities

Anti-malarial Activity

A series of hydrazinecarbothioamide derivatives have been synthesized and evaluated for their anti-malarial properties, with some compounds demonstrating good in vitro antimalarial activity. This opens avenues for further development of antimalarial agents (Divatia et al., 2014).

Antitumor Studies

Research into 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics has shown that these compounds possess inhibitory effects on cell proliferation, especially against leukemia, colon, and ovarian cancer cells. This highlights the potential of similar compounds in cancer therapy (Easmon et al., 2006).

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(2-methylphenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-12-4-2-3-5-14(12)25-11-17(22)20-21-18(26)19-13-6-7-15-16(10-13)24-9-8-23-15/h2-7,10H,8-9,11H2,1H3,(H,20,22)(H2,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRSAPHXKJBMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.